Ritonavir O-Sulfate
Description
Properties
Molecular Formula |
C₃₇H₄₈N₆O₈S₃ |
|---|---|
Molecular Weight |
801.01 |
Synonyms |
(5S,8S,10S,11S)-8,11-Dibenzyl-5-isopropyl-1-(2-isopropylthiazol-4-yl)-2-methyl-3,6,13-trioxo-15-(thiazol-5-yl)-14-oxa-2,4,7,12-tetraazapentadecan-10-yl hydrogen Sulfate |
Origin of Product |
United States |
Structural Activity Relationships Sar and in Silico Studies of Sulfated Metabolites
Theoretical Impact of O-Sulfation on Ritonavir's Molecular Conformation
The addition of a bulky and highly polar sulfate (B86663) group (-SO₃⁻) to the ritonavir (B1064) structure is anticipated to induce significant changes in its three-dimensional conformation. Ritonavir is known to exist in different conformational polymorphs, and its flexibility is a key aspect of its interaction with biological targets. nih.govresearchgate.net Quantum mechanical calculations have been employed to understand the conformational energies of ritonavir's various forms. nih.gov
Theoretically, O-sulfation would introduce several key changes:
Increased Polarity and Hydrophilicity: The sulfate group is negatively charged and highly polar, which would dramatically increase the water solubility of the ritonavir molecule. This is a common consequence of sulfation in drug metabolism. nih.gov
Altered Hydrogen Bonding Capacity: The oxygen atoms of the sulfate group can act as hydrogen bond acceptors, potentially forming new intramolecular or intermolecular hydrogen bonds that could stabilize a different conformation compared to the parent drug.
Changes in Electronic Distribution: The strong electron-withdrawing nature of the sulfate group would alter the electron density distribution across the ritonavir molecule, which could influence its reactivity and interactions with protein residues.
A detailed conformational analysis using quantum mechanics would be necessary to precisely quantify these effects, including changes in dihedral angles and the relative energies of different conformers. Such studies would likely reveal a shift in the conformational landscape of ritonavir upon O-sulfation, favoring conformations that accommodate the polar sulfate group in an energetically favorable manner, likely by exposing it to the solvent.
Computational Modeling of Ritonavir O-Sulfate for Ligand-Target Interactions
Computational docking and molecular dynamics (MD) simulations are powerful tools to predict how a ligand will bind to a protein target and the stability of the resulting complex. ajol.infoacs.orgmdpi.com Such studies have been extensively performed for ritonavir with its primary target, HIV protease, as well as with other proteins like the SARS-CoV-2 main protease. nih.govacs.orgnih.govresearchgate.net
A hypothetical in silico study of this compound's interaction with a target like HIV protease would involve the following steps:
Homology Modeling of this compound: A 3D model of this compound would be generated, and its geometry would be optimized using quantum mechanical methods.
Molecular Docking: The modeled this compound would be docked into the active site of the target protein (e.g., HIV protease, PDB entry 1HXW). The docking algorithm would predict the most likely binding poses and estimate the binding affinity (docking score).
Molecular Dynamics Simulations: The most promising docked complex would be subjected to MD simulations to assess its stability over time. dovepress.com Key parameters to analyze would include root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the pattern of hydrogen bonds formed between the ligand and the protein. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Linear Interaction Energy (LIE) would be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. frontiersin.orgrsc.org
Given the increased polarity and steric bulk of the sulfate group, it is plausible that this compound would exhibit a lower binding affinity for the hydrophobic active site of HIV protease compared to the parent ritonavir. The sulfate group might disrupt key hydrophobic interactions that are crucial for ritonavir's potent inhibitory activity. nih.gov However, it could also form new favorable interactions with polar or charged residues at the entrance of the active site.
Prediction of O-Sulfate Reactivity and Bioactivation Potential
Drug metabolism can sometimes lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially causing toxicity. acs.org One proposed bioactivation pathway for ritonavir involves sulfation. nih.gov The resulting sulfate ester could be a good leaving group, facilitating the formation of a reactive cationic intermediate. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of molecules. frontiersin.org For this compound, a QSAR model could be used to predict its potential for bioactivation based on its electronic properties. The reactivity of the sulfate group is influenced by the stability of the potential carbocation formed upon its departure.
The proposed bioactivation pathway for a fragment of ritonavir is as follows:
A precursor aldehyde is reduced to an alcohol.
The alcohol undergoes sulfation to form a sulfate ester.
The sulfate anion, being a good leaving group, departs, forming a reactive cationic intermediate.
This electrophilic intermediate can then be attacked by nucleophiles such as glutathione (B108866) (GSH), proteins, or DNA. nih.gov
Computational tools for metabolism prediction, such as FAME 3, can identify potential sites of metabolism on a molecule. univie.ac.at While direct experimental evidence for the bioactivation of this compound is limited, the chemical principles of sulfate ester reactivity suggest that this is a plausible pathway that warrants further investigation.
Comparative Analysis of this compound with Parent Compound and Other Metabolites
A comparative analysis highlights the significant changes O-sulfation imparts on the ritonavir molecule. The following table summarizes the predicted differences between ritonavir and its O-sulfated metabolite based on the discussions in the preceding sections. Data for other major metabolites, such as the isopropylthiazole oxidation product (M-2), which retains antiviral activity, are included for a broader comparison. drugbank.com
| Property | Ritonavir (Parent Compound) | This compound (Predicted) | Isopropylthiazole Oxidation Metabolite (M-2) |
| Molecular Weight | 720.95 g/mol | 800.95 g/mol | 736.95 g/mol |
| Polarity/Solubility | Low water solubility | High water solubility | Slightly increased polarity |
| Conformation | Flexible, exists in multiple polymorphs nih.govresearchgate.net | Conformation likely altered to accommodate the bulky, polar sulfate group | Conformational changes expected to be less drastic than O-sulfation |
| Binding Affinity to HIV Protease | High affinity (potent inhibitor) acs.org | Predicted to be significantly lower due to steric hindrance and increased polarity in the hydrophobic pocket | Retains significant antiviral activity, suggesting good binding affinity drugbank.com |
| Bioactivation Potential | Can undergo bioactivation through various pathways, including thiazole (B1198619) ring oxidation researchgate.net | Potentially bioactivated through the formation of a reactive cationic intermediate after the loss of the sulfate group nih.gov | Can also be a precursor to reactive species |
This comparative table underscores that O-sulfation is a transformative metabolic step. While it likely reduces the direct antiviral efficacy of ritonavir by decreasing its affinity for HIV protease, it may introduce new biological activities or toxicities through bioactivation. Understanding the full spectrum of ritonavir's metabolites and their properties is essential for a complete picture of its pharmacological and toxicological profile.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of Ritonavir (B1064) O-Sulfate
Ritonavir, an HIV protease inhibitor, undergoes extensive metabolism in the body. nih.govnih.govencyclopedia.pub One of the key metabolic pathways is Phase II conjugation, which includes sulfation. allucent.com Sulfation is a process catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.govlongdom.orgnih.gov This reaction generally increases the water solubility of compounds, facilitating their excretion from the body. nih.govlongdom.orghyphadiscovery.com In the context of ritonavir, this leads to the formation of Ritonavir O-Sulfate.
The formation of sulfated metabolites is a crucial aspect of drug metabolism, influencing the pharmacokinetic profile and potential biological activity of the parent drug. longdom.org While sulfation is often a detoxification pathway, it can sometimes lead to bioactivation, creating reactive metabolites. nih.govhyphadiscovery.comrsc.org Studies on ritonavir metabolism have identified various metabolites and proposed bioactivation pathways that may involve sulfation. nih.gov The primary site of ritonavir metabolism is the liver, where cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a significant role in its initial biotransformation, creating functional groups that can then undergo Phase II conjugation like sulfation. nih.govencyclopedia.pub
The current understanding of this compound is primarily as a metabolic byproduct of the parent drug, ritonavir. Its formation is a result of the body's natural detoxification processes. The existing literature on ritonavir metabolism acknowledges sulfation as a potential pathway, but detailed characterization and quantification of this compound specifically are not extensively documented in publicly available research. nih.govhiv-druginteractions.org The focus has largely been on the inhibitory effects of ritonavir on CYP3A4, which is the basis for its use as a pharmacokinetic enhancer for other protease inhibitors. nih.govnih.govdrugbank.comacs.org
Unexplored Areas in the Research of this compound
Despite the general knowledge of sulfation as a metabolic pathway for many drugs, several specific areas concerning this compound remain largely unexplored. A significant gap exists in the comprehensive characterization of its pharmacological and toxicological profile.
Key unexplored areas include:
Pharmacological Activity: It is generally assumed that sulfated metabolites are inactive and readily excreted. hyphadiscovery.com However, this is not universally true, and some sulfated compounds exhibit biological activity. rsc.orgmdpi.com The specific pharmacological activity, if any, of this compound has not been thoroughly investigated. It is unknown whether it retains any anti-HIV activity or if it interacts with other biological targets.
Transporter Interactions: The transport of sulfated metabolites across cell membranes is mediated by specific transporters, such as organic anion transporters (OATs). bioscientifica.com The interaction of this compound with these transporters has not been studied in detail. Understanding these interactions is crucial for a complete picture of its distribution and elimination.
Enzymology of Formation: While SULT enzymes are responsible for sulfation, the specific human SULT isoforms involved in the formation of this compound have not been definitively identified. nih.govlongdom.org Different SULT isoforms have distinct substrate specificities and tissue distribution, which could influence the rate and extent of ritonavir sulfation. nih.govacs.org
Contribution to Drug-Drug Interactions: Ritonavir is a potent inhibitor of CYP3A4 and is often co-administered with other drugs to boost their concentrations. drugbank.commedscape.com The potential role of this compound in drug-drug interactions, either through inhibition or induction of metabolic enzymes or transporters, is an unexamined area.
Advanced Research Methodologies for Future Investigations
To address the existing knowledge gaps, future research on this compound can leverage a variety of advanced methodologies.
| Research Area | Advanced Methodologies | Description |
| Identification and Structural Elucidation | High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-MS/MS) | Provides accurate mass measurements and fragmentation patterns for definitive identification and structural characterization of metabolites in complex biological matrices. mdpi.comnih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Essential for unambiguous structure determination of isolated metabolites, providing detailed information about the connectivity of atoms. mdpi.comdiva-portal.org | |
| Quantification in Biological Samples | Stable Isotope-Labeled Internal Standards | Used in conjunction with LC-MS/MS for accurate and precise quantification of this compound in plasma, urine, and other biological fluids. pnas.org |
| Enzyme Kinetics and Identification | Recombinant Human SULT Isoforms | In vitro assays using a panel of recombinant SULT enzymes can identify the specific isoforms responsible for this compound formation and determine their kinetic parameters (Km and Vmax). acs.org |
| Human Liver Microsomes and S9 Fractions | These subcellular fractions contain a mixture of metabolic enzymes and can be used to study the overall formation of this compound in a more physiologically relevant in vitro system. hyphadiscovery.com | |
| Pharmacological and Toxicological Profiling | High-Throughput Screening (HTS) Assays | Can be used to rapidly screen this compound against a wide range of biological targets to identify any potential pharmacological or off-target activities. |
| Cell-based Assays | To investigate the effects of this compound on cellular processes, such as cytotoxicity, transporter activity, and enzyme induction/inhibition. | |
| Metabolomics and Systems Biology | Untargeted and Targeted Metabolomics | To gain a comprehensive view of the metabolic profile of ritonavir, including the relative abundance of this compound and other metabolites, and to identify potential biomarkers. anu.edu.aunih.gov |
| Computational Modeling and Simulation | To predict the regioselectivity of sulfation and to model the interaction of this compound with proteins. optibrium.com |
Broader Implications for Sulfated Metabolites in Pharmaceutical Sciences
The study of this compound has broader implications for the field of pharmaceutical sciences, highlighting the growing importance of understanding the role of sulfated metabolites in drug development and therapy.
Beyond Detoxification: The traditional view of sulfation as solely a detoxification and elimination pathway is being challenged. nih.gov There is increasing evidence that sulfated metabolites can be biologically active, contributing to both the therapeutic effects and the toxicity of the parent drug. rsc.orgmdpi.com A thorough investigation of sulfated metabolites is therefore essential for a complete safety and efficacy assessment of new chemical entities.
Importance in Personalized Medicine: Genetic polymorphisms in SULT enzymes can lead to significant inter-individual differences in drug metabolism. nih.gov Understanding how these variations affect the formation and disposition of sulfated metabolites is crucial for developing personalized medicine strategies, allowing for dose adjustments based on an individual's metabolic profile.
Challenges in Drug Discovery and Development: The synthesis and isolation of sulfated metabolites for in vitro testing can be challenging due to their high polarity and potential instability. nih.gov Developing robust and scalable methods for producing these metabolites is a key area of research. hyphadiscovery.comhyphadiscovery.com Furthermore, the lack of commercially available standards for many sulfated metabolites hinders their routine analysis. mdpi.comresearchgate.net
Role of the Microbiome: The gut microbiome can play a significant role in the metabolism of drugs and their metabolites, including sulfation and desulfation reactions. nih.govresearchgate.net The interplay between host and microbial metabolism in the formation and activity of sulfated compounds is a complex and emerging area of research with implications for drug efficacy and toxicity. diva-portal.org
Regulatory Considerations: Regulatory agencies are increasingly emphasizing the need to characterize and evaluate major drug metabolites. allucent.com A comprehensive understanding of the formation, disposition, and activity of sulfated metabolites is becoming a standard requirement in drug development programs.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
